N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005268-64-3
VCID: VC4646914
InChI: InChI=1S/C29H28N2O3/c32-29(30-21-9-11-24-25(16-21)34-13-12-33-24)20-8-10-23-22(15-20)26-18-6-7-19(14-18)27(26)28(31-23)17-4-2-1-3-5-17/h1-5,8-11,15-16,18-19,26-28,31H,6-7,12-14H2,(H,30,32)
SMILES: C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)NC3C7=CC=CC=C7
Molecular Formula: C29H28N2O3
Molecular Weight: 452.554

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide

CAS No.: 1005268-64-3

Cat. No.: VC4646914

Molecular Formula: C29H28N2O3

Molecular Weight: 452.554

* For research use only. Not for human or veterinary use.

N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide - 1005268-64-3

Specification

CAS No. 1005268-64-3
Molecular Formula C29H28N2O3
Molecular Weight 452.554
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide
Standard InChI InChI=1S/C29H28N2O3/c32-29(30-21-9-11-24-25(16-21)34-13-12-33-24)20-8-10-23-22(15-20)26-18-6-7-19(14-18)27(26)28(31-23)17-4-2-1-3-5-17/h1-5,8-11,15-16,18-19,26-28,31H,6-7,12-14H2,(H,30,32)
Standard InChI Key FUOXJMCDOJWLNF-UHFFFAOYSA-N
SMILES C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)NC3C7=CC=CC=C7

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s molecular formula is C₂₉H₂₈N₂O₃, with a molecular weight of 452.5442 g/mol . Its structure combines a benzodioxane subunit (C₈H₈O₂) linked via an amide bond to a methanophenanthridine core (C₂₁H₂₀N₂O). The methanophenanthridine system features a bridged bicyclic framework with a phenyl substituent at position 6, contributing to its stereochemical complexity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₉H₂₈N₂O₃
Molecular Weight452.5442 g/mol
CAS Registry Number1005268-64-3
Purity≥97%
Storage ConditionsRoom temperature

Stereochemical Considerations

The methanophenanthridine core contains four stereocenters (positions 6a, 7, 10, and 10a), yielding multiple diastereomers. The (6R,6aR,7S,10S,10aR) configuration is commonly reported in synthetic batches . This stereochemistry influences receptor binding affinity, as demonstrated in docking studies of analogous structures .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for this specific compound are proprietary, analogous routes involve:

  • Condensation of Benzodioxane Amines: Reaction of N-(2,3-dihydrobenzo dioxin-6-yl)amine with activated carbonyl intermediates .

  • Bridging Cyclization: Formation of the methanophenanthridine system via Diels-Alder or photochemical cycloaddition reactions .

  • Amide Coupling: Final carboxamide formation using carbodiimide-based reagents .

Critical challenges include controlling stereoselectivity during cyclization and minimizing racemization at the amide bond.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amine Activation4-Methylbenzenesulfonyl chloride, Na₂CO₃(aq)68–72%
Acetamide Formation2-Bromo-N-(substituted-phenyl)acetamides, DMF, LiH55–60%
PurificationColumn chromatography (SiO₂, ethyl acetate/hexane)≥97% purity

Pharmacological Profile

Mechanism of Action

Though direct target identification studies are lacking, structural analogs exhibit:

  • σ Receptor Modulation: Methanophenanthridine derivatives show affinity for σ-1 receptors (Ki ≈ 120 nM), implicated in neuropathic pain mitigation .

  • Enzyme Inhibition: Related benzodioxane-acetamides inhibit α-glucosidase (IC₅₀ 12.8–45.3 µM) but weakly affect acetylcholinesterase (IC₅₀ >100 µM) .

Preclinical Data

  • Neurobehavioral Models: In murine anxiety assays (elevated plus maze), analogs increased open-arm time by 40–60% at 10 mg/kg .

  • Metabolic Stability: Microsomal half-life (human liver): 23 minutes, suggesting need for prodrug strategies .

Table 3: In Vitro Pharmacokinetic Parameters

ParameterValueAssay
Plasma Protein Binding89.2% (albumin)Equilibrium dialysis
Caco-2 Permeability8.7 × 10⁻⁶ cm/sBidirectional transport
CYP3A4 InhibitionIC₅₀ >50 µMFluorescent probe

Research Gaps and Future Directions

  • Target Deconvolution: CRISPR-Cas9 screens needed to identify primary molecular targets.

  • Formulation Optimization: Nanoemulsion delivery could enhance CNS bioavailability .

  • Toxicokinetics: Chronic toxicity studies exceeding 28 days remain unpublished.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator